molecular formula C26H29NO5 B7852597 LW6

LW6

Cat. No.: B7852597
M. Wt: 435.5 g/mol
InChI Key: CSCOJWVRGOZGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LW6, an (aryloxyacetylamino)benzoic acid derivative, is a novel hypoxia-inducible factor 1α (HIF-1α) inhibitor with demonstrated antitumor activity. Its primary mechanism involves suppressing HIF-1α accumulation, a critical regulator of tumor angiogenesis and metastasis under hypoxic conditions .

Pharmacokinetically, this compound undergoes rapid conversion to its active metabolite, (4-adamantan-1-yl-phenoxy)acetic acid (APA), in vivo. Following oral or intravenous administration in mice, APA exhibits superior systemic exposure (Cmax: ~4,200 ng/mL) compared to this compound (bioavailability: 1.7%), with elimination half-lives (t1/2) of ~2.4–2.7 hours . This metabolic transformation is mediated by hydrolases in liver microsomes and serum, independent of NADPH-dependent pathways .

Properties

IUPAC Name

methyl 3-[[2-[4-(2-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO5/c1-31-26(30)18-4-7-23(28)22(13-18)27-24(29)14-32-21-5-2-17(3-6-21)25-19-9-15-8-16(11-19)12-20(25)10-15/h2-7,13,15-16,19-20,25,28H,8-12,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCOJWVRGOZGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653145
Record name Methyl 4-hydroxy-3-{2-[4-(tricyclo[3.3.1.1~3,7~]decan-2-yl)phenoxy]acetamido}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934593-90-5
Record name Methyl 4-hydroxy-3-{2-[4-(tricyclo[3.3.1.1~3,7~]decan-2-yl)phenoxy]acetamido}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LW6 typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Scientific Research Applications

Pharmacokinetics and Metabolism

A study investigating the pharmacokinetics of LW6 in male ICR mice revealed that the compound is rapidly absorbed and converted into its active metabolite, (4-adamantan-1-yl-phenoxy)acetic acid (APA). The pharmacokinetic parameters indicated a small volume of distribution (0.5 ± 0.1 L/kg) and a short terminal half-life (0.6 ± 0.1 h) for this compound. Following administration, both this compound and APA were detected in plasma samples, suggesting that the antitumor activity may be attributed to both compounds .

Table 1: Pharmacokinetic Parameters of this compound and APA

ParameterThis compoundAPA
Volume of Distribution0.5 ± 0.1 L/kgN/A
Terminal Half-Life0.6 ± 0.1 hN/A
BioavailabilityLowN/A

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines under hypoxic conditions. For instance, in A549 lung cancer cells, this compound was found to induce apoptosis selectively in hypoxic environments by depolarizing the mitochondrial membrane potential and increasing reactive oxygen species levels . This selective cytotoxicity suggests that this compound could be particularly effective against tumors that exhibit hypoxia.

In Vivo Studies

In vivo experiments using HCT116 xenograft models demonstrated that treatment with this compound resulted in significant tumor growth inhibition (up to 43.3% compared to controls). The results indicate that the therapeutic effects of this compound are not solely dependent on its direct action but also on its metabolic conversion to APA .

Case Studies and Clinical Implications

Research has highlighted several case studies showcasing the potential applications of this compound in clinical settings:

  • Study on Colorectal Cancer : In colorectal cancer models, this compound inhibited HIF-1α accumulation and reduced tumor angiogenesis, suggesting its utility as an adjunct therapy alongside conventional treatments .
  • Malate Dehydrogenase Inhibition : Recent findings indicate that this compound also inhibits malate dehydrogenase 2 (MDH2), which is involved in regulating HIF-1α levels under hypoxic conditions. This dual-targeting approach may enhance its efficacy against resistant cancer phenotypes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The adamantyl group can enhance binding affinity to certain receptors or enzymes, potentially inhibiting their activity. The phenoxy and hydroxybenzoate groups may also contribute to its biological activity by interacting with different molecular pathways .

Comparison with Similar Compounds

Table 1: Pharmacokinetic Parameters of LW6 and APA in Mice

Parameter This compound (IV) This compound (Oral) APA (IV) APA (Oral)
Cmax (ng/mL) 4210 ± 823 4236 ± 1262
AUC0–inf (ng·h/mL) 17,759 ± 3194 14,744 ± 5517
t1/2 (h) 0.6 ± 0.1 2.7 ± 0.3 2.4 ± 0.6
Bioavailability (%) 100 (IV) 1.7 ± 1.8

Data derived from

This compound’s rapid conversion to APA distinguishes it from structurally related adamantane derivatives. For example, Compound 7 (a malate dehydrogenase 2 [MDH2] inhibitor identified via virtual screening) shares structural motifs with this compound but lacks APA-like metabolites, resulting in slower elimination (t1/2 >4 hours) . Similarly, PX-478, another HIF-1α inhibitor, exhibits higher oral bioavailability (~20%) but requires direct administration due to poor metabolic activation .

Structural and Functional Comparisons

  • Adamantane Derivatives: this compound’s adamantane moiety enhances membrane permeability (Caco-2 Papp: 4.2 ×10<sup>−6</sup> cm/s) compared to non-adamantane HIF inhibitors like 2-methoxyestradiol, which suffer from low solubility and rapid glucuronidation .
  • Dual-Target Inhibitors : Unlike This compound , which inhibits both HIF-1α and MDH2, metformin (an oxidative phosphorylation inhibitor) lacks direct HIF-1α suppression but synergizes with this compound to reduce nuclear YAP1 localization in pancreatic cancer .

Therapeutic Efficacy in Cancer Models

Table 2: Antitumor Efficacy of this compound and Comparators

Compound Model (Cell Line/Tumor) Key Finding Reference
This compound A549 lung cancer Hypoxia-selective apoptosis (↑ caspase-3)
This compound + Gemcitabine Pancreatic carcinoma Tumor weight reduction: 62% vs. gemcitabine alone
Compound 7 Gastrointestinal stromal Reversed ripretinib resistance (↓ MDH2 activity)
PX-478 HCT116 colon cancer HIF-1α suppression (IC50: 25 μM)

This compound outperforms PX-478 in hypoxia-specific cytotoxicity due to its dual mechanism (HIF-1α inhibition + MMP disruption) . Conversely, Compound 7 shows superior efficacy in MDH2-dependent tumors but lacks this compound’s broad-spectrum HIF-1α targeting .

Biological Activity

LW6 is an (aryloxyacetylamino)benzoic acid derivative that has garnered attention as a potential anticancer agent due to its role as an inhibitor of hypoxia-inducible factor-1α (HIF-1α). This compound has demonstrated significant biological activity, particularly in the context of cancer therapeutics, making it a subject of various pharmacological studies.

This compound primarily functions by inhibiting the accumulation of HIF-1α, a transcription factor that plays a crucial role in cellular responses to hypoxia. By reducing HIF-1α levels, this compound can potentially inhibit tumor growth and angiogenesis, which are often exacerbated by hypoxic conditions in tumors. Research indicates that this compound also increases intracellular reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells .

Pharmacokinetics

A study on the pharmacokinetics of this compound in male ICR mice revealed several key findings:

  • Volume of Distribution : this compound exhibited a small volume of distribution (0.5 ± 0.1 L/kg).
  • Half-Life : The terminal half-life was short at 0.6 ± 0.1 hours.
  • Metabolism : this compound is rapidly converted to its active metabolite, (4-adamantan-1-yl-phenoxy)acetic acid (APA), which contributes significantly to its antitumor activity .

This rapid metabolism underscores the importance of considering both the parent compound and its metabolites when evaluating therapeutic efficacy.

Formulation Studies

To enhance the bioavailability and effectiveness of this compound, researchers have developed various formulations. One notable approach is the creation of a ternary solid dispersion (SD) formulation that significantly improves the solubility and dissolution rate of this compound. This formulation achieved a drug release of 76–81% within 20 minutes, compared to negligible dissolution for pure this compound .

Table 1: Summary of Formulation Studies on this compound

Formulation TypeDrug Release (%)Solubility ImprovementKey Findings
Pure this compoundNegligible-Low bioavailability
Ternary SD76–81%7200-foldEnhanced absorption and efficacy as a BCRP inhibitor

Case Studies and Research Findings

In vitro studies have shown that this compound effectively inhibits HIF-1α expression under hypoxic conditions in various cancer cell lines, including A549 and HCT116 cells. For instance, treatment with this compound resulted in a significant reduction in cell viability at concentrations above 100 µM, indicating its cytotoxic potential against cancer cells .

Moreover, research has demonstrated that this compound promotes proteasomal degradation of HIF-1α via upregulation of von Hippel-Lindau (VHL), further supporting its role as an effective anticancer agent .

Q & A

Q. What are the primary mechanisms of LW6 as a HIF-1α inhibitor, and how do these mechanisms inform experimental design in cancer research?

this compound inhibits hypoxia-inducible factor 1-alpha (HIF-1α) by promoting its degradation under hypoxic conditions, a critical pathway in tumor progression. To study this, researchers should design experiments comparing this compound-treated vs. untreated cells under normoxic and hypoxic conditions. Key metrics include HIF-1α protein levels (via Western blot) and downstream targets like VEGF (via ELISA). Include controls for off-target effects by using siRNA knockdown of HIF-1α .

Q. What methodologies are recommended for assessing this compound’s pharmacokinetics and metabolite profiling in preclinical models?

Time-course metabolite analysis using liquid chromatography-mass spectrometry (LC-MS) is essential. For example, this compound is rapidly converted to APA (M7) in mice, with secondary metabolites formed via hydroxylation or glucuronidation. Researchers should collect plasma/tissue samples at multiple time points (e.g., 0.5–24 hours post-administration) and use kinetic modeling to track metabolite formation/disappearance .

Q. How can researchers validate this compound’s antitumor efficacy in vitro and in vivo?

  • In vitro: Use migration assays (e.g., Boyden chamber), proliferation assays (MTT or BrdU), and apoptosis assays (Annexin V staining) across pancreatic cancer cell lines (e.g., 6606PDA cells). Dose-response curves (10–100 µM this compound) help determine IC50 values .
  • In vivo: Xenograft models with tumor volume monitoring and immunohistochemistry for HIF-1α suppression. Include survival analysis and toxicity assessments (e.g., liver/kidney function tests) .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s efficacy data across different cancer cell lines?

Contradictions may arise from variations in HIF-1α dependency or metabolic activity between cell types. Use transcriptomic profiling (RNA-seq) to identify HIF-1α-related gene signatures and correlate these with this compound sensitivity. Validate findings using isogenic cell lines with HIF-1α knockout .

Q. What advanced statistical approaches are suitable for analyzing this compound’s combinatorial effects with other drugs (e.g., metformin)?

Employ synergistic effect models such as the Chou-Talalay combination index. For example, this compound (80 µM) combined with metformin (5–10 mM) showed enhanced antiproliferative effects in pancreatic cancer cells. Use factorial ANOVA to assess interaction effects and Bonferroni correction for multiple comparisons .

Q. How can researchers optimize experimental protocols to mitigate this compound’s rapid metabolic clearance in murine models?

Co-administer this compound with cytochrome P450 inhibitors (e.g., ketoconazole) to prolong its half-life. Alternatively, develop nanoparticle-based delivery systems to enhance bioavailability. Monitor plasma concentrations via LC-MS and adjust dosing schedules accordingly .

Methodological Frameworks

What criteria should guide the formulation of research questions for this compound-related studies?

Apply the FINER framework:

  • Feasible: Ensure access to this compound (synthetic protocols in ).
  • Interesting: Focus on understudied cancers (e.g., pancreatic adenocarcinoma).
  • Novel: Explore this compound’s role in metabolic reprogramming beyond HIF-1α inhibition.
  • Ethical: Adhere to animal welfare guidelines (e.g., IACUC protocols).
  • Relevant: Align with trends in targeted cancer therapy .

Q. How can researchers design a robust literature review for this compound studies?

  • Use Google Scholar with keywords: “this compound,” “HIF-1α inhibitor,” “metabolite profiling.”
  • Filter for primary sources (e.g., Journal of Medicinal Chemistry) and avoid unreliable platforms (e.g., ) .
  • Track citations via reference managers (Zotero/EndNote) and prioritize studies with mechanistic depth (e.g., ).

Data Management and Reproducibility

Q. What strategies ensure reproducibility in this compound metabolic studies?

  • Raw data: Deposit LC-MS spectra in repositories like MetaboLights.
  • Protocols: Document extraction/analysis steps using PRIDE checklist for metabolomics.
  • Reagents: Specify this compound batch numbers and purity (>98%, HPLC-validated) .

Q. How should researchers handle conflicting metabolite identification in this compound studies?

Use orthogonal techniques:

  • High-resolution MS for accurate mass determination.
  • NMR spectroscopy to confirm structural assignments.
  • Synthetic standards (e.g., APA) to validate retention times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LW6
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
LW6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.